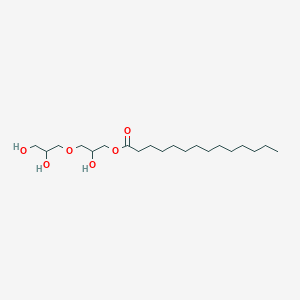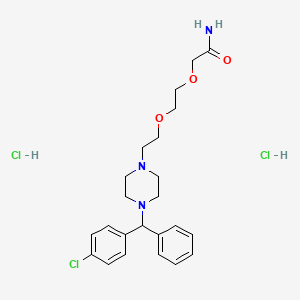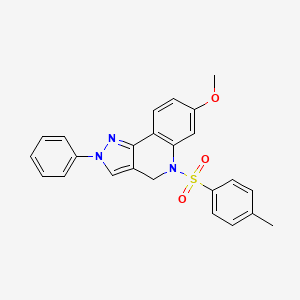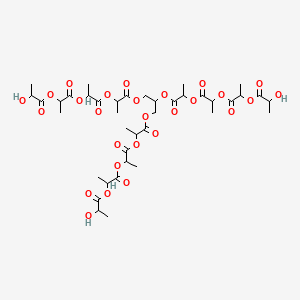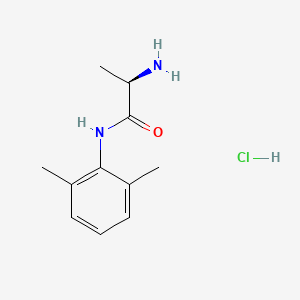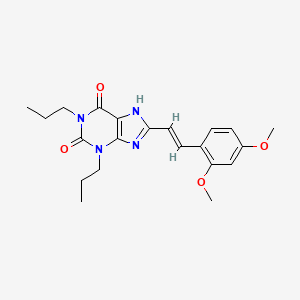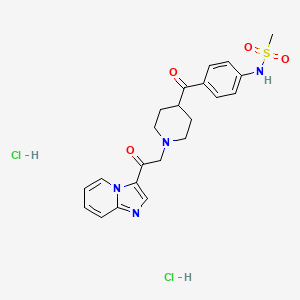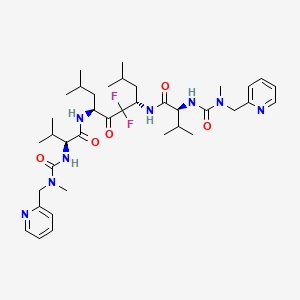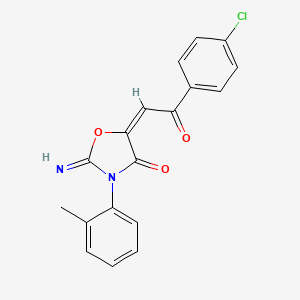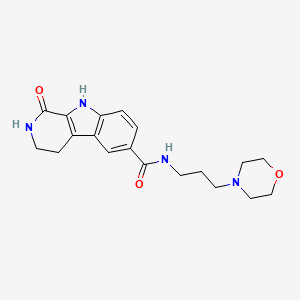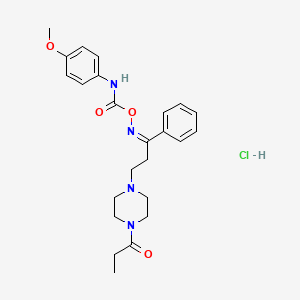
Propiophenone, 3-(4-propionyl-1-piperazinyl)-, O-(p-methoxycarbaniloyl)oxime, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Propionyl-1-piperazinyl)propiophenone O-(p-methoxycarbaniloyl)oxime hydrochloride is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological activities, including antiviral, antipsychotic, antimicrobial, and anti-HIV-1 properties . The compound is characterized by the presence of a piperazine ring, a propiophenone moiety, and an oxime group, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Propionyl-1-piperazinyl)propiophenone O-(p-methoxycarbaniloyl)oxime hydrochloride involves a multi-step procedureThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
3-(4-Propionyl-1-piperazinyl)propiophenone O-(p-methoxycarbaniloyl)oxime hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
3-(4-Propionyl-1-piperazinyl)propiophenone O-(p-methoxycarbaniloyl)oxime hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, including antipsychotic and anti-HIV-1 activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Propionyl-1-piperazinyl)propiophenone O-(p-methoxycarbaniloyl)oxime hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an antagonist or agonist at certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: A hybrid compound with similar piperazine and benzothiazole moieties, known for its antipsychotic properties.
N-(4-methoxyphenyl)carbamate derivatives: Compounds with similar structural features and biological activities.
Uniqueness
3-(4-Propionyl-1-piperazinyl)propiophenone O-(p-methoxycarbaniloyl)oxime hydrochloride is unique due to its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
97670-06-9 |
|---|---|
Molecular Formula |
C24H31ClN4O4 |
Molecular Weight |
475.0 g/mol |
IUPAC Name |
[(Z)-[1-phenyl-3-(4-propanoylpiperazin-1-yl)propylidene]amino] N-(4-methoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C24H30N4O4.ClH/c1-3-23(29)28-17-15-27(16-18-28)14-13-22(19-7-5-4-6-8-19)26-32-24(30)25-20-9-11-21(31-2)12-10-20;/h4-12H,3,13-18H2,1-2H3,(H,25,30);1H/b26-22-; |
InChI Key |
XRBJVZBVMDVXJS-ZRZFDMQESA-N |
Isomeric SMILES |
CCC(=O)N1CCN(CC1)CC/C(=N/OC(=O)NC2=CC=C(C=C2)OC)/C3=CC=CC=C3.Cl |
Canonical SMILES |
CCC(=O)N1CCN(CC1)CCC(=NOC(=O)NC2=CC=C(C=C2)OC)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


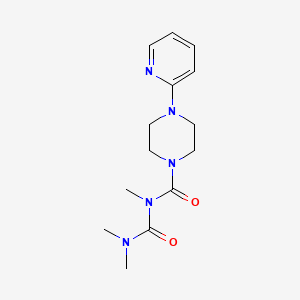
![[(3S,3aR,6S,6aS)-3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12762077.png)

